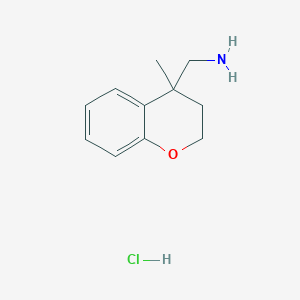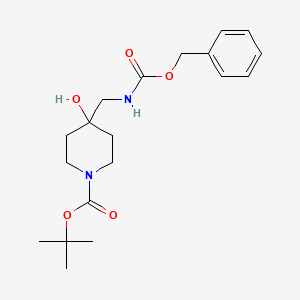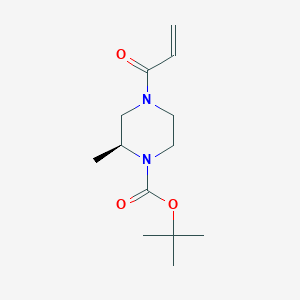
Tert-butyl 2-pyrrolidin-3-ylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 2-pyrrolidin-3-ylbenzoate is a chemical compound that features a tert-butyl ester group attached to a benzoate moiety, which is further substituted with a pyrrolidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One efficient method for preparing tert-butyl esters involves the reaction of benzyl cyanide with tert-butyl hydroperoxide under metal-free conditions. This process includes Csp3-H bond oxidation, C-CN bond cleavage, and C-O bond formation in a one-pot reaction . Another method involves the use of phosphorus trichloride (PCl3) to mediate the transesterification and aminolysis of tert-butyl esters via acid chloride formation .
Industrial Production Methods
Industrial production methods for tert-butyl esters typically involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. These methods often employ continuous flow reactors and automated systems to ensure consistent product quality and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 2-pyrrolidin-3-ylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups within the molecule to more reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like tert-butyl hydroperoxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse products.
Applications De Recherche Scientifique
Tert-butyl 2-pyrrolidin-3-ylbenzoate has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: It serves as a precursor for bioactive molecules, aiding in the development of new pharmaceuticals.
Medicine: The compound’s derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of tert-butyl 2-pyrrolidin-3-ylbenzoate involves its interaction with molecular targets and pathways within biological systems. The pyrrolidine ring, in particular, is known to enhance the compound’s binding affinity and selectivity towards specific proteins and enzymes . This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine-2-one: A structurally related compound with similar biological activities.
Pyrrolidine-2,5-diones: These compounds share the pyrrolidine ring and exhibit comparable pharmacological properties.
Prolinol: Another derivative of pyrrolidine with distinct yet related applications in medicinal chemistry.
Uniqueness
Tert-butyl 2-pyrrolidin-3-ylbenzoate stands out due to its unique combination of a tert-butyl ester group and a pyrrolidine-substituted benzoate moiety. This structural arrangement imparts specific chemical and biological properties that differentiate it from other similar compounds.
Propriétés
Formule moléculaire |
C15H21NO2 |
|---|---|
Poids moléculaire |
247.33 g/mol |
Nom IUPAC |
tert-butyl 2-pyrrolidin-3-ylbenzoate |
InChI |
InChI=1S/C15H21NO2/c1-15(2,3)18-14(17)13-7-5-4-6-12(13)11-8-9-16-10-11/h4-7,11,16H,8-10H2,1-3H3 |
Clé InChI |
IKQMXZDRWCLCCE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C1=CC=CC=C1C2CCNC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




amine](/img/structure/B15306190.png)
![3-Azido-8-[(tert-butoxy)carbonyl]-8-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B15306196.png)

![1-[1-(4-tert-butylphenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B15306214.png)


![3-[2-(Methylamino)ethyl]phenol](/img/structure/B15306235.png)
![(2R)-3-[(5S)-3-bromo-4,5-dihydro-1,2-oxazol-5-yl]-2-{[(tert-butoxy)carbonyl]amino}propanoic acid](/img/structure/B15306236.png)




